



Application Notes and Protocols for 1-(4-Pyridyl)piperazine in Medicinal Chemistry

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Compound of Interest			
Compound Name:	1-(4-Pyridyl)piperazine		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a piperazine moiety, make it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] This privileged structure is present in numerous compounds investigated for various therapeutic applications, including oncology, neuroscience, and infectious diseases.[3][4] The piperazine ring's basicity and conformational flexibility allow for favorable pharmacokinetic properties, while the pyridine moiety offers opportunities for various chemical modifications to modulate biological activity.[3]

These application notes provide a comprehensive overview of the use of **1-(4- Pyridyl)piperazine** in medicinal chemistry, including synthetic protocols, quantitative biological data, and detailed experimental procedures for evaluating the activity of its derivatives.

Data Presentation: Biological Activities of 1-(4-Pyridyl)piperazine Derivatives

The following tables summarize the quantitative biological data for various derivatives of **1-(4-Pyridyl)piperazine**, highlighting their potential in different therapeutic areas.



Anticancer Activity

Derivatives of **1-(4-Pyridyl)piperazine** have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key indicators of their potency.



Derivative/Co mpound	Cancer Cell Line	Cancer Type	IC50 / GI50 (μM)	Reference
Vindoline- piperazine conjugate 23	MDA-MB-468	Breast Cancer	1.00	[5]
Vindoline- piperazine conjugate 25	HOP-92	Non-small cell lung cancer	1.35	[5]
1-(4- substitutedbenzo yl)-4-(4- chlorobenzhydryl)piperazine derivatives	Various Breast Cancer Lines	Breast Cancer	0.31–120.52	[6]
Piperazine amide derivative 3	MDA-MB-231	Breast Cancer	11.3	[7]
Benzothiazole- piperazine derivative 1h	HUH-7, MCF-7, HCT-116	Liver, Breast, Colorectal Cancer	Active (Specific IC50 not provided)	[8]
Benzothiazole- piperazine derivative 1j	HUH-7, MCF-7, HCT-116	Liver, Breast, Colorectal Cancer	Active (Specific IC50 not provided)	[8]
Piperazine- containing organo-iron complex	SK-OV-3	Ovarian Cancer	< 10 μg/mL (GI50)	[9]
Thiosemicarbazo ne-piperazine copper(II) complex 19b	LS174	Colon Cancer	16.4	[9]
Benzosuberone- piperazine hybrid	HeLa, MDA-MB- 231, A549,	Cervical, Breast, Lung, Pancreatic	0.010-0.097	[9]



57 MIAPACA Cancer

Urease Inhibitory Activity

1-(4-Pyridyl)piperazine derivatives have been investigated as inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.

Derivative/Compou nd	IC50 (μM)	Standard (Thiourea) IC50 (µM)	Reference
1-(3-nitropyridin-2- yl)piperazine derivative 5b	2.0 ± 0.73	23.2 ± 11.0	[10][11]
1-(3-nitropyridin-2- yl)piperazine derivative 7e	2.24 ± 1.63	23.2 ± 11.0	[10][11]
Piperazine-based semicarbazone derivative 5m	3.95	22	[12]
Piperazine-based semicarbazone derivative 50	4.05	22	[12]
Pyridylpiperazine- based carbodithioate 5j	5.16 ± 2.68	23 ± 0.03	[13]
General Piperazine derivatives	1.1 ± 0.01 - 33.40 ± 1.50	21.30 ± 1.10	[14]

Receptor Binding Affinity for CNS Targets

The affinity of **1-(4-Pyridyl)piperazine** derivatives for dopamine and serotonin receptors is crucial for their potential as antipsychotic and antidepressant agents. The inhibition constant (Ki) is a measure of this affinity.



Derivative/Co mpound	Receptor	Radioligand	Ki (nM)	Reference
Phenylpiperazine -hydantoin derivative 14	α1-Adrenergic Receptors	Not Specified	11.9	[15]
6-acetyl-7-{4-[4-(3-bromophenyl)pip erazin-1-yl]butoxy}-4-methylchromen-2-one (4)	5-HT1A	Not Specified	0.78	[16]
6-acetyl-7-{4-[4-(2-chlorophenyl)pip erazin-1-yl]butoxy}-4-methylchromen-2-one (7)	5-HT1A	Not Specified	0.57	[16]
Condensed quinoline derivative 5b	5-HT3	Not Specified	Subnanomolar	[17]

Experimental Protocols Synthesis of 1-(4-Pyridyl)piperazine Derivatives

A common method for the synthesis of N-arylpiperazines is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine[10]

Materials:

• 2-chloro-3-nitropyridine



•	Pin	eraz	ıne

- Acetonitrile
- Round-bottom flask
- · Reflux condenser
- Stirring apparatus
- Thin-layer chromatography (TLC) supplies

Procedure:

- Dissolve a molar excess of piperazine (e.g., 5 equivalents) in acetonitrile with stirring.
- Add a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile to the piperazine solution.
- Heat the reaction mixture to reflux and maintain for 12 hours, with constant stirring.
- · Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting solid product by recrystallization or column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][18]

Protocol 2: MTT Assay for Anticancer Activity[4][19][20]

Materials:



- Human cancer cell line of choice
- Complete cell culture medium
- 96-well cell culture plates
- **1-(4-Pyridyl)piperazine** derivative (test compound)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 μL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for 24-72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.



Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol 3: Dopamine D2 Receptor Binding Assay[21][22]

Materials:

- Membrane preparation from cells expressing human dopamine D2 receptors
- [3H]Spiperone (radioligand)
- Unlabeled spiperone or another high-affinity D2 antagonist (for non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
- 1-(4-Pyridyl)piperazine derivative (test compound)
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- · Liquid scintillation counter and cocktail

Procedure:

- Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]Spiperone (typically at or near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled spiperone.
- Initiate Binding: Add the D2 receptor membrane preparation to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).



- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This traps the receptor-bound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Serotonin 5-HT2A Receptor Binding Assay[23][24]

This protocol is similar to the D2 receptor binding assay, with the following modifications:

- Receptor Source: Membranes from cells stably transfected with the human 5-HT2A receptor.
- Radioligand: [3H]Ketanserin.
- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 μM ketanserin).

Urease Inhibition Assay

Protocol 5: In Vitro Urease Inhibition Assay[10]

Materials:

- Jack bean urease
- Urea solution
- Phosphate buffer
- Indophenol reagents (phenol-hypochlorite)
- 1-(4-Pyridyl)piperazine derivative (test compound)



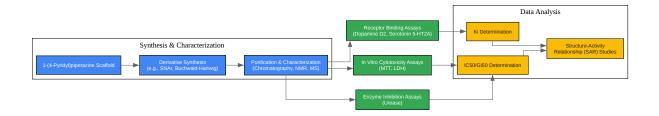
- Thiourea (standard inhibitor)
- 96-well plate
- Microplate reader

Procedure:

- Prepare a solution of the test compound in 10% DMSO.
- In a 96-well plate, add the urease enzyme solution, buffer, and the test compound at various concentrations.
- Pre-incubate the mixture for a defined period.
- Initiate the enzymatic reaction by adding the urea solution.
- Incubate the reaction mixture.
- Stop the reaction and develop the color by adding the indophenol reagents.
- Measure the absorbance at a specific wavelength to determine the amount of ammonia produced.
- Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

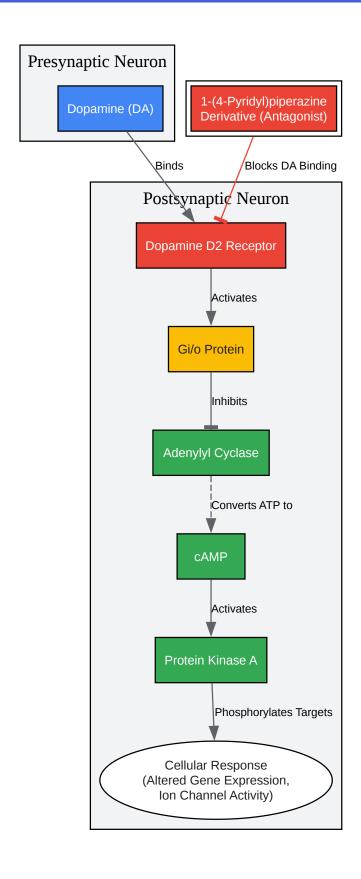




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Caption: Experimental workflow for synthesis and evaluation.

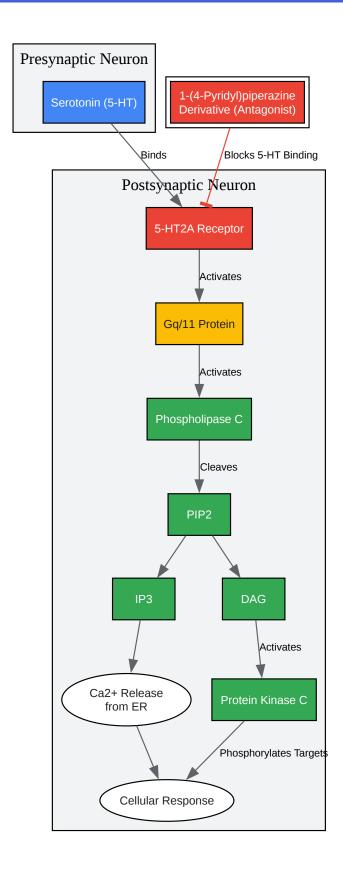




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Caption: Dopamine D2 receptor signaling pathway.





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Caption: Serotonin 5-HT2A receptor signaling pathway.



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